Polar Surface Area and Lipophilicity vs. Aromatic Imidazole Analog
The target imidazoline compound exhibits a computed TPSA of 56.15 Ų, which is 2.07 Ų lower than the 58.22 Ų of its fully aromatic imidazole analog, tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate (CAS 158654-96-7) [1]. TPSA values below 60 Ų are generally associated with favorable blood-brain barrier penetration, and the 3.6% reduction in TPSA may confer measurably improved passive membrane permeability for CNS-targeted programs [2]. Computed logP values are nearly identical (2.47 vs. 2.46), but the imidazoline's additional sp³ character (fraction sp³ = 0.69) contributes to improved aqueous solubility potential relative to the planar aromatic imidazole, as higher fraction sp³ correlates with reduced crystal packing energy and increased solubility in drug-like molecules [3].
| Evidence Dimension | Computed TPSA (topological polar surface area) and logP |
|---|---|
| Target Compound Data | TPSA 56.15 Ų; logP (clogP) 2.47; fraction sp³ 0.69; MW 253.35 |
| Comparator Or Baseline | tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate (CAS 158654-96-7): TPSA 58.22 Ų; logP 2.46; fraction sp³ ~0.62; MW 251.32 |
| Quantified Difference | ΔTPSA = −2.07 Ų (−3.6%); ΔMW = +2.03 Da (+0.8%); fraction sp³ difference ≈ +0.07 |
| Conditions | Computed values from ECBD/Sildrug database (target) and ChemSrc/chem960 (comparator); both derived using standard cheminformatics algorithms |
Why This Matters
For CNS drug discovery programs where TPSA <60 Ų is a key permeability filter, the target compound's lower TPSA provides a quantifiable advantage over the aromatic analog, while the higher sp³ fraction may improve solubility and reduce promiscuous binding.
- [1] ECBD / Sildrug Database. EOS75785 – TPSA 56.15 Ų, clogP 2.47, fraction sp³ 0.69 for tert-butyl 4-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS75785/ (accessed 2026-05-05). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. TPSA <60–70 Ų criterion for CNS penetration. View Source
- [3] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6756. doi:10.1021/jm901241e. Fraction sp³ correlation with solubility and clinical success. View Source
